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molecular formula C8H9FN2O2 B6322183 2-Fluoro-N-methoxy-n-methylnicotinamide CAS No. 949154-26-1

2-Fluoro-N-methoxy-n-methylnicotinamide

Cat. No. B6322183
M. Wt: 184.17 g/mol
InChI Key: IJFAVSQQUDKQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067932B2

Procedure details

2-fluoropyridine-3-carboxylic acid (100 g, 708.7 mmol) was dissolved in THF (1.5 L). DMAP (86.58 g, 708.7 mmol) was added followed by N-methoxymethanamine hydrochloride (76.05 g, 779.6 mmol). The mixture was cooled to 10° C. then DIPEA (100.8 g, 135.8 mL, 779.6 mmol) was added followed by EDC (149.5 g, 779.6 mmol) portionwise. The mixture was stirred for 30 minutes, then warmed rapidly to ambient temp (22° C.) and stirred overnight. Lc/Ms after this time showed no acid remaining. The reaction mixture was diluted with ethyl acetate (1 L) and water (1.5 L). The mixture was stirred for 10 minutes then the organic phase was isolated. The aqueous was extracted with ethyl acetate (2×500 ml) and the combined organics washed with brine, dried over magnesium sulfate, filtered and concentrated. The crude was purified through a silica plug, eluting with 50-70% ethyl acetate/petrol. This afforded the title compound as a pale yellow oil (81 g, 62%); 1H NMR (CDCl3) 3.39 (3H, s), 3,68 (3H, brs), 7.29 (1H, m), 7.92 (1H, m), 8.32 (1H, m); MS ES (+) 184.9 (M+1).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
N-methoxymethanamine hydrochloride
Quantity
76.05 g
Type
reactant
Reaction Step Two
Name
Quantity
135.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
149.5 g
Type
reactant
Reaction Step Four
Name
Quantity
86.58 g
Type
catalyst
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Six
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six
Yield
62%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([C:8]([OH:10])=O)=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[CH3:12][O:13][NH:14][CH3:15].CCN(C(C)C)C(C)C.C(Cl)CCl>C1COCC1.CN(C1C=CN=CC=1)C.C(OCC)(=O)C.O>[F:1][C:2]1[C:7]([C:8]([N:14]([O:13][CH3:12])[CH3:15])=[O:10])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=NC=CC=C1C(=O)O
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
N-methoxymethanamine hydrochloride
Quantity
76.05 g
Type
reactant
Smiles
Cl.CONC
Step Three
Name
Quantity
135.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
149.5 g
Type
reactant
Smiles
C(CCl)Cl
Step Five
Name
Quantity
86.58 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Six
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed rapidly to ambient temp (22° C.)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The mixture was stirred for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
the organic phase was isolated
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with ethyl acetate (2×500 ml)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude was purified through a silica plug
WASH
Type
WASH
Details
eluting with 50-70% ethyl acetate/petrol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=NC=CC=C1C(=O)N(C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 81 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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